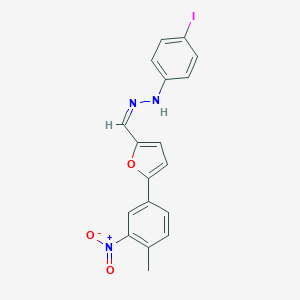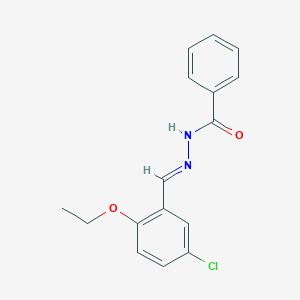![molecular formula C16H16N4O5S B298272 2-METHOXY-4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL METHYL CARBONATE](/img/structure/B298272.png)
2-METHOXY-4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL METHYL CARBONATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-METHOXY-4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL METHYL CARBONATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a methoxy group, a pyrimidinylthio group, and a hydrazono linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL METHYL CARBONATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Hydrazono Intermediate: The initial step involves the reaction of pyrimidin-2-ylthioacetic acid with hydrazine hydrate to form the hydrazono intermediate.
Methoxy Group Introduction: The hydrazono intermediate is then reacted with 2-methoxy-4-formylphenyl methyl carbonate under specific conditions to introduce the methoxy group and form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-METHOXY-4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL METHYL CARBONATE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the hydrazono linkage, converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of various substituents on the aromatic ring.
Applications De Recherche Scientifique
2-METHOXY-4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL METHYL CARBONATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-METHOXY-4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL METHYL CARBONATE involves its interaction with specific molecular targets and pathways. The compound’s hydrazono linkage and pyrimidinylthio group are key functional groups that contribute to its reactivity and biological activity. These groups can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methoxy-4-((E)-{[(3,4,5-trimethoxybenzoyl)amino]acetyl}hydrazono)methylphenyl 2,4-dichlorobenzoate
- 2-methoxy-4-((E)-{[(4-methoxyphenyl)imino]methyl}phenyl acetate
Uniqueness
2-METHOXY-4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENYL METHYL CARBONATE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of chemistry, biology, and medicine.
Propriétés
Formule moléculaire |
C16H16N4O5S |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
[2-methoxy-4-[(E)-[(2-pyrimidin-2-ylsulfanylacetyl)hydrazinylidene]methyl]phenyl] methyl carbonate |
InChI |
InChI=1S/C16H16N4O5S/c1-23-13-8-11(4-5-12(13)25-16(22)24-2)9-19-20-14(21)10-26-15-17-6-3-7-18-15/h3-9H,10H2,1-2H3,(H,20,21)/b19-9+ |
Clé InChI |
FCHCLIHJATZXLR-DJKKODMXSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC=CC=N2)OC(=O)OC |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC=CC=N2)OC(=O)OC |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC=CC=N2)OC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,5-dimethyl-1-{4-[(5-nitropyridin-2-yl)oxy]phenyl}-1H-pyrrol-3-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B298189.png)
![2-[[1-(2,5-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]indene-1,3-dione](/img/structure/B298190.png)
![2-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298195.png)
![methyl 2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B298197.png)
![methyl 3-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B298199.png)
![2-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B298200.png)
![2-({2,5-DIMETHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B298201.png)

![Ethyl 4-{5-[2-(4-iodophenyl)carbohydrazonoyl]-2-furyl}benzoate](/img/structure/B298204.png)

![N-(2-chlorobenzyl)-2-[(4-chlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B298207.png)
amino]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B298208.png)
amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B298209.png)
![2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(3-methoxypropyl)acetamide](/img/structure/B298211.png)
